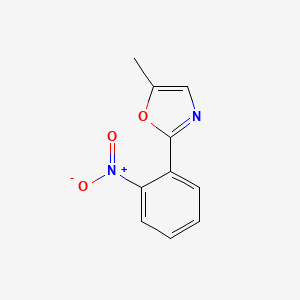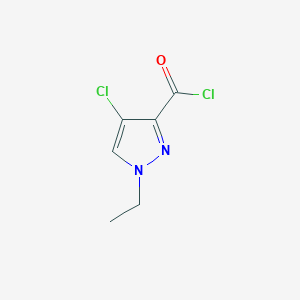
5-Methyl-2-(2-nitrophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-nitrophenyl)oxazole is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 2-nitro-N-(2-oxopropyl)benzamide reacts with trichlorophosphate at 90°C for 0.5 hours. In the second stage, the reaction mixture is treated with sodium hydroxide in water .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring with a methyl group at the 5-position and a 2-nitrophenyl group at the 2-position .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 204.18 . It is stored in dry conditions at 2-8°C .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 5-Methyl-2-(2-nitrophenyl)oxazole is involved in the Diels–Alder reaction with tetracyanoethylene, resulting in cycloadducts through oxazole ring opening. This process is significant in organic synthesis and has been studied for its unique reaction mechanism and product formation (Ibata et al., 1992).
- The compound has been utilized in synthesizing various chromono oxazoles, with one study finding that 2-(p-nitrophenyl) 8-methyl-chromono oxazole exhibits antibacterial activity (Reddy & Somayajulu, 1971).
- Its involvement in the formation of N-substituted 2-(aminomethyl)oxazoles, a class of compounds with potential medicinal applications, has been reported (Ibata & Isogami, 1989).
Crystal Structure Analysis
- Studies on the molecular structure of Diels–Alder adducts of this compound have contributed to a better understanding of molecular configurations and interactions in organic chemistry (Ibata et al., 1987).
Antibacterial and Immunomodulatory Properties
- Research has explored the synthesis of various oxazole derivatives, including this compound, for their potential antibacterial properties. Some derivatives have been found to exhibit significant activity in this regard (Mesaik et al., 2004).
Neuroscience Research
- Certain oxazole derivatives, including this compound, have been studied for their potential to induce brain-derived neurotrophic factor (BDNF), a protein important in neurology and mental health (Maekawa et al., 2003).
Corrosion Inhibition
- The compound has been investigated for its utility in inhibiting corrosion of metals, showcasing its potential application in materials science (Tao et al., 2012).
Safety and Hazards
5-Methyl-2-(2-nitrophenyl)oxazole is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . The review discusses the wide spectrum of biological activities exhibited by oxazole derivatives and the attention they have garnered from researchers globally .
Propriétés
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAARHWYECEAFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650076 |
Source


|
| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52829-70-6 |
Source


|
| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)




![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)


![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)

